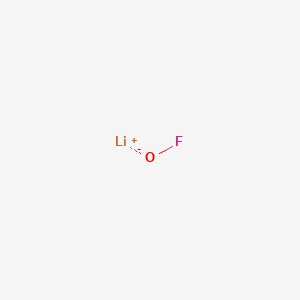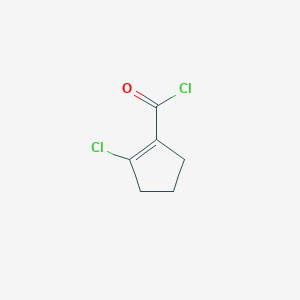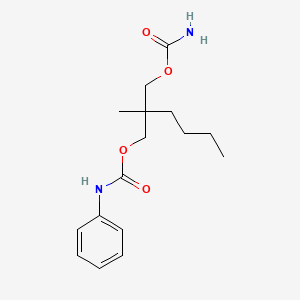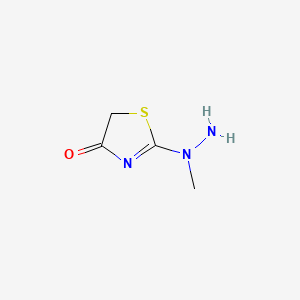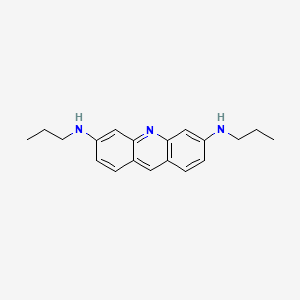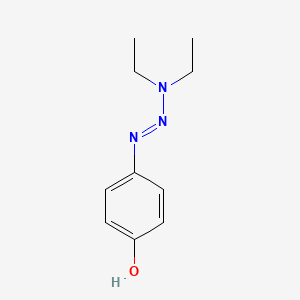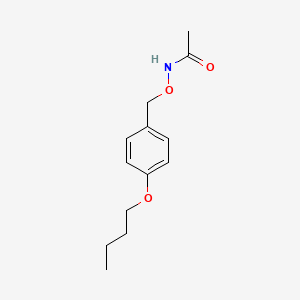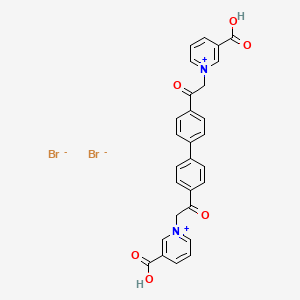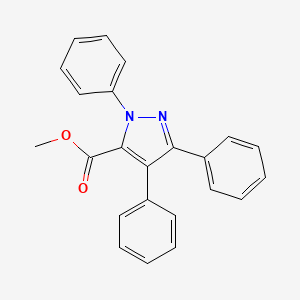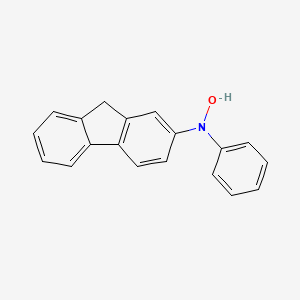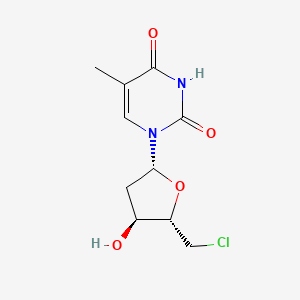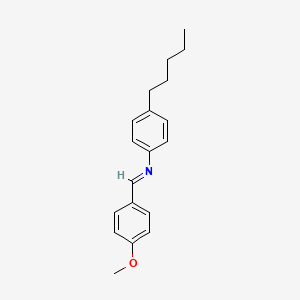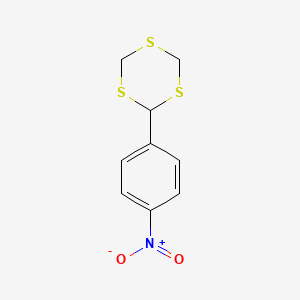
2-(4-Nitrophenyl)-1,3,5-trithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-1,3,5-trithiane is an organic compound that belongs to the class of trithianes. It is characterized by the presence of a trithiane ring, which is a six-membered ring containing three sulfur atoms and three carbon atoms. The compound also features a nitrophenyl group attached to one of the carbon atoms in the trithiane ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1,3,5-trithiane typically involves the reaction of 4-nitrobenzaldehyde with carbon disulfide and a base, followed by cyclization. One common method is as follows:
-
Step 1: Formation of Dithiocarbonate Intermediate
- React 4-nitrobenzaldehyde with carbon disulfide in the presence of a base such as sodium hydroxide to form the dithiocarbonate intermediate.
- Reaction conditions: Room temperature, aqueous medium.
-
Step 2: Cyclization to Form Trithiane Ring
- The dithiocarbonate intermediate undergoes cyclization to form the trithiane ring.
- Reaction conditions: Heating under reflux, typically in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1,3,5-trithiane undergoes various chemical reactions, including:
-
Reduction
- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
- Major product: 2-(4-Aminophenyl)-1,3,5-trithiane.
-
Oxidation
- The sulfur atoms in the trithiane ring can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Major products: Sulfoxides or sulfones of this compound.
-
Substitution
- The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
- Major products: Substituted derivatives of this compound.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols.
Scientific Research Applications
2-(4-Nitrophenyl)-1,3,5-trithiane has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine
- Explored as a potential drug candidate due to its unique chemical structure and reactivity.
-
Industry
- Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1,3,5-trithiane depends on its specific application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form an amino group, which may further interact with biological molecules. The trithiane ring can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-1,3,5-trioxane: Similar structure but with oxygen atoms instead of sulfur atoms in the ring.
2-(4-Nitrophenyl)-1,3,5-triazine: Contains nitrogen atoms in the ring instead of sulfur atoms.
4-Nitrophenyl-1,3-dithiane: Contains a dithiane ring with two sulfur atoms and one carbon atom.
Uniqueness
2-(4-Nitrophenyl)-1,3,5-trithiane is unique due to the presence of three sulfur atoms in the ring, which imparts distinct chemical properties and reactivity compared to its oxygen or nitrogen analogs. The combination of the nitrophenyl group and the trithiane ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
34119-71-6 |
|---|---|
Molecular Formula |
C9H9NO2S3 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1,3,5-trithiane |
InChI |
InChI=1S/C9H9NO2S3/c11-10(12)8-3-1-7(2-4-8)9-14-5-13-6-15-9/h1-4,9H,5-6H2 |
InChI Key |
DHEWAINONSXYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1SCSC(S1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


